molecular formula C30H34N4O2 B1194254 阿来替尼 CAS No. 1256580-46-7

阿来替尼

货号 B1194254
CAS 编号: 1256580-46-7
分子量: 482.6
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alectinib is a novel anaplastic lymphoma kinase (ALK) inhibitor developed for the treatment of ALK-positive non-small-cell lung cancer (NSCLC) patients. It demonstrates promising antitumor activity and has been approved for clinical use in several countries (Heinig et al., 2016).

Synthesis Analysis

Alectinib's synthesis involves a unique chemical structure bearing a 5H-benzo[b]carbazol-11(6H)-one structural scaffold, indicative of its potent inhibitory activity against ALK with an IC50 value of 1.9 nmol/L. It is specifically effective against ALK mutations that confer resistance to first-generation ALK inhibitors like crizotinib (Song et al., 2015).

Molecular Structure Analysis

Alectinib's efficacy is partly due to its molecular design, which allows it to be highly selective for ALK and potent against ALK mutations, including the gatekeeper mutation L1196M with an IC50 of 1.56 nmol/L. Its structure is optimized for overcoming clinically acquired resistance observed with first-generation ALK inhibitors (Song et al., 2015).

Chemical Reactions and Properties

Alectinib demonstrates an ability to inhibit the efflux function of ATP-binding cassette (ABC) transporters such as ABCB1 and ABCG2, thereby increasing the sensitivity of resistant cells to chemotherapeutic agents. This indicates alectinib's potential in overcoming multidrug resistance (MDR) through its interaction with drug efflux transporters (Yang et al., 2017).

Physical Properties Analysis

Research on alectinib's physical properties is limited in available literature. However, its oral bioavailability and central nervous system (CNS) penetration are noteworthy, as evidenced by its clinical efficacy in treating ALK-positive NSCLC patients with CNS metastases. Alectinib's formulation allows for twice-daily oral administration, which is well-tolerated by patients (Ou et al., 2016).

Chemical Properties Analysis

Alectinib interacts with human ATP-binding cassette drug efflux transporters and cytochrome P450 biotransformation enzymes, affecting pharmacokinetic multidrug resistance. Its interaction profile suggests minimal risk for cytochrome P450-mediated drug-drug interactions, making alectinib a favorable option in polypharmacy scenarios (Hofman et al., 2019).

科学研究应用

  1. 与克唑替尼相比,阿来替尼在 ALK 阳性 NSCLC 的一线治疗中具有更高的疗效和更低的毒性,显示出更高的无进展生存率和更低的中央神经系统 (CNS) 进展发生率 (Peters 等人,2017).

  2. 除了 ALK 之外,阿来替尼还抑制 RET 激酶活性,表明其作为 RET 融合阳性 NSCLC 患者的治疗选择具有潜力 (Kodama 等人,2014).

  3. 阿来替尼在 ALK 易位肺癌细胞中的耐药性可能与 EGFR 旁路信号激活有关,表明阿来替尼与 EGFR 抑制剂联合治疗有克服耐药性的潜力 (Tani 等人,2015).

  4. 阿来替尼与人 ATP 结合盒药物外排转运蛋白和细胞色素 P450 生物转化酶的相互作用对癌症治疗中的药代动力学多药耐药性有影响 (Hofman 等人,2019).

  5. FDA 批准阿来替尼用于治疗对克唑替尼进展或不耐受的 ALK 阳性 NSCLC 患者,其依据是其客观缓解率和缓解持续时间 (Larkins 等人,2016).

  6. 通过基于生理学的药代动力学模型评估了阿来替尼的药物-药物相互作用风险,支持其临床开发并表明 CYP 介导的相互作用风险很小 (Cleary 等人,2018).

安全和危害

Alectinib may cause liver injury, interstitial lung disease (ILD)/pneumonitis, renal impairment, and bradycardia . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name

9-ethyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h5-6,15-17,21,32H,4,7-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGFLJKFZUIJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50154840
Record name Alectinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50154840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Alectinib is a second generation oral drug that selectively inhibits the activity of anaplastic lymphoma kinase (ALK) tyrosine kinase. It is specifically used in the treatment of non-small cell lung cancer (NSCLC) expressing the ALK-EML4 (echinoderm microtubule-associated protein-like 4) fusion protein that causes proliferation of NSCLC cells. Inhibition of ALK prevents phosphorylation and subsequent downstream activation of STAT3 and AKT resulting in reduced tumour cell viability. Both alectinib and its major active metabolite M4 demonstrate similar in vivo and in vitro activity against multiple mutant forms of ALK.
Record name Alectinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11363
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Alectinib

CAS RN

1256580-46-7
Record name Alectinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256580-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alectinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256580467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alectinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11363
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alectinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50154840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-ethyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.256.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALECTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIJ4CT1Z3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

6-Cyano-2-(2-(4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid (500 g) was dissolved in a mixture of DMA (9.4 L), acetic anhydride (270 ml) and DIPEA (1170 ml) under nitrogen stream. The mixture was stirred at 90° C. for 1 hr. After cooling to room temperature, the mixture was added with methanol (3.525 L) and subsequently with distilled water (5.875 L). The precipitated solid was filtered, collected, washed twice with the mixture solution (methanol:water=3:5, 1.41 L), and then dried to obtain the title compound (389.6 g, 85%).
Name
Quantity
9.4 L
Type
solvent
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Name
Quantity
1170 mL
Type
solvent
Reaction Step One
Quantity
3.525 L
Type
reactant
Reaction Step Two
Name
Quantity
5.875 L
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alectinib
Reactant of Route 2
Reactant of Route 2
Alectinib
Reactant of Route 3
Reactant of Route 3
Alectinib
Reactant of Route 4
Reactant of Route 4
Alectinib
Reactant of Route 5
Reactant of Route 5
Alectinib
Reactant of Route 6
Reactant of Route 6
Alectinib

Citations

For This Compound
14,200
Citations
M Herden, CF Waller - Small Molecules in Oncology, 2018 - Springer
… Alectinib is an ATP-competitive small molecule and a second-… alectinib has shown significant improvement in PFS and a remarkable prolongation of time to CNS progression. Alectinib …
Number of citations: 12 link.springer.com
S Peters, DR Camidge, AT Shaw… - … England Journal of …, 2017 - Mass Medical Soc
… Alectinib, a highly selective inhibitor of anaplastic lymphoma kinase (ALK), has shown … We investigated alectinib as compared with crizotinib in patients with previously untreated, …
Number of citations: 151 www.nejm.org
T Hida, H Nokihara, M Kondo, YH Kim, K Azuma… - The Lancet, 2017 - thelancet.com
… directly compare the efficacy and safety of alectinib and crizotinib. … alectinib (n=103) or crizotinib (n=104) groups. At data cutoff for the second interim analysis, 24 patients in the alectinib …
Number of citations: 862 www.thelancet.com
SM Gadgeel, L Gandhi, GJ Riely, AA Chiappori… - The Lancet …, 2014 - thelancet.com
… We did a phase 1/2 study of alectinib to establish the … Alectinib was well tolerated, with promising antitumour activity in patients … pharmacokinetic data, we chose alectinib 600 mg twice a …
Number of citations: 752 www.thelancet.com
AT Shaw, L Gandhi, S Gadgeel, GJ Riely… - The lancet …, 2016 - thelancet.com
… inhibitor alectinib. Our findings show that alectinib has clinical activity in patients with ALK-positive non-small-cell lung cancer (NSCLC) who have progressed on crizotinib. Alectinib is …
Number of citations: 687 www.thelancet.com
M Santarpia, G Altavilla, R Rosell - Expert review of respiratory …, 2015 - Taylor & Francis
… , alectinib was found to be highly active and safe in crizotinib-naïve, ALK-rearranged NSCLC patients. Alectinib also … However, patients may eventually develop resistance to alectinib, …
Number of citations: 33 www.tandfonline.com
S Novello, J Mazières, IJ Oh, J De Castro… - Annals of …, 2018 - Elsevier
… higher with alectinib (54.2%) … than alectinib (27.1%). Incidence of AEs leading to study-drug discontinuation was lower with alectinib (5.7%) than chemotherapy (8.8%), despite alectinib …
Number of citations: 301 www.sciencedirect.com
R Katayama, L Friboulet, S Koike, EL Lockerman… - Clinical cancer …, 2014 - AACR
… In this study, we have explored acquired resistance to alectinib in a cell line model and in a primary tumor specimen from an alectinib-refractory patient. We have identified two novel …
Number of citations: 316 aacrjournals.org
J Paik, S Dhillon - Drugs, 2018 - Springer
… Oral alectinib monotherapy is approved in the EU as first-… , alectinib is indicated for the treatment of adults with ALK-positive metastatic NSCLC. The recommended dosage for alectinib …
Number of citations: 37 link.springer.com
AT Shaw, L Gandhi, S Gadgeel, GJ Riely… - The Lancet …, 2016 - ncbi.nlm.nih.gov
… alectinib established the recommended phase 2 dose (600 mg twice daily) and demonstrated preliminary activity of alectinib … the phase 2 portion of the study of alectinib (NCT01871805…
Number of citations: 11 www.ncbi.nlm.nih.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。